2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde
Overview
Description
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is an organic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound features a piperazine ring substituted with an oxetane group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde typically involves the reaction of 2-methyl-2-(piperazin-1-yl)-propanal with oxetane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, and requires careful temperature control to ensure the stability of the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionic acid.
Reduction: 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: As a precursor in the development of novel therapeutic agents targeting specific biological pathways.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The piperazine ring and oxetane group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propanol
- 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionic acid
- 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propylamine
Uniqueness
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is unique due to the presence of both an aldehyde group and an oxetane ring, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
IUPAC Name |
2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,9-14)13-5-3-12(4-6-13)10-7-15-8-10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAVBAIYUSJUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N1CCN(CC1)C2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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